molecular formula C13H14FN3OS2 B12669052 Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N'-2-thiazolyl- CAS No. 149488-18-6

Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12669052
CAS No.: 149488-18-6
M. Wt: 311.4 g/mol
InChI Key: MCJWFYQBNIPBAD-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- is a compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-fluoro-6-methoxyphenylboronic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high-pressure and temperature-controlled environments.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with signaling pathways by modulating the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar thiourea groups but different substituents.

    Fluoro-methoxyphenyl derivatives: Compounds with the same fluoro-methoxyphenyl group but different functional groups.

    Thiazolyl derivatives: Compounds with the thiazolyl group but different substituents.

Uniqueness

Thiourea, N-(2-(2-fluoro-6-methoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

149488-18-6

Molecular Formula

C13H14FN3OS2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[2-(2-fluoro-6-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C13H14FN3OS2/c1-18-11-4-2-3-10(14)9(11)5-6-15-12(19)17-13-16-7-8-20-13/h2-4,7-8H,5-6H2,1H3,(H2,15,16,17,19)

InChI Key

MCJWFYQBNIPBAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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